3-(Difluoromethoxy)-4-fluorophenol
Description
Properties
IUPAC Name |
3-(difluoromethoxy)-4-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETDVQLWVOBYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)OC(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Strategic Use of Difluoromethoxy and Fluoro-Substituted Phenols in Enhancing Metabolic Stability
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on leveraging 3-(difluoromethoxy)-4-fluorophenol and similar motifs to enhance the metabolic stability of drug candidates. We will explore the underlying biochemical principles, provide field-proven experimental protocols, and offer insights into data interpretation.
Introduction: Overcoming the Phenolic Liability in Drug Design
Phenolic moieties are common in drug scaffolds due to their synthetic accessibility and ability to form crucial hydrogen bond interactions with biological targets. However, the phenol group is often a "metabolic hotspot," susceptible to rapid Phase II conjugation reactions, primarily glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[1][2][3] This rapid metabolism leads to high clearance, low bioavailability, and short half-life, posing significant challenges in drug development.[4]
A key strategy to mitigate this liability is the introduction of fluorine-containing substituents. The 3-(difluoromethoxy)-4-fluorophenol scaffold exemplifies a modern approach, combining two distinct fluorine-based tactics to "shield" the vulnerable phenol: a para-fluoro substituent and a meta-difluoromethoxy group. This guide will dissect the contribution of each component to metabolic stability and provide the practical means to assess their impact.
The Metabolic Fate of Phenolic Compounds: A Tale of Two Phases
The metabolism of phenolic xenobiotics is predominantly a detoxification process designed to increase water solubility and facilitate excretion.[3]
-
Phase I Metabolism : Primarily mediated by cytochrome P450 (CYP) enzymes, this phase involves oxidation reactions.[5] For a simple phenol, this can include aromatic hydroxylation, though this is often less significant than Phase II conjugation.
-
Phase II Metabolism : This is the major clearance pathway for phenols.[2][3] Enzymes like UGTs and SULTs transfer bulky, polar endogenous molecules (glucuronic acid or a sulfonate group) to the phenolic hydroxyl group.[3] This conjugation dramatically increases the compound's polarity, flagging it for elimination. The efficiency of these enzymes often makes the phenolic hydroxyl group a primary determinant of a drug's pharmacokinetic profile.
Caption: General metabolic pathways for phenolic compounds.
Strategic Fluorination: Designing for Metabolic Resilience
The strategic placement of fluorine atoms can profoundly alter a molecule's metabolic fate by exploiting the unique properties of the carbon-fluorine (C-F) bond.[6][7][8]
The 4-Fluoro Group: A Metabolic Shield
Placing a fluorine atom at the 4-position (para) relative to the hydroxyl group serves as a "metabolic shield." The C-F bond is exceptionally strong and resistant to enzymatic cleavage compared to a C-H bond.[7][8] This substitution effectively blocks a potential site of Phase I oxidative metabolism (aromatic hydroxylation) that could occur at that position. While aryl fluorides can undergo oxidative defluorination, it is generally a less favorable pathway.[9]
The 3-Difluoromethoxy (-OCF₂H) Group: A Stable Bioisostere
The difluoromethoxy (-OCF₂H) group is a versatile tool in medicinal chemistry, often used as a bioisosteric replacement for metabolically labile groups like methoxy (-OCH₃).[10][11][12]
-
Enhanced Stability : The primary advantage of the -OCF₂H group is its resistance to oxidative metabolism.[10][11] Unlike a methoxy group, which is readily cleaved by CYP enzymes via O-demethylation, the strong C-F bonds in the difluoromethoxy group make it significantly more robust.[11][12] This directly translates to a longer drug half-life and reduced clearance.[10][11]
-
Unique Physicochemical Properties : The -OCF₂H group is weakly electron-withdrawing and moderately lipophilic.[11] Crucially, the hydrogen atom on the difluoromethyl carbon is acidic enough to act as a weak hydrogen bond donor, a rare and valuable characteristic that allows it to mimic interactions of hydroxyl or amine groups while providing improved metabolic stability.[11][13][14]
Caption: Metabolic comparison of methoxy vs. difluoromethoxy groups.
In Vitro Assessment of Metabolic Stability: A Practical Guide
To empirically determine the metabolic stability of a compound like 3-(difluoromethoxy)-4-fluorophenol, a series of well-established in vitro assays are employed. These assays measure the rate of disappearance of the parent compound over time when incubated with liver-derived enzyme systems.[15]
Experimental Systems
-
Liver Microsomes : A subcellular fraction containing primarily Phase I enzymes (CYPs).[16] This system is ideal for assessing susceptibility to oxidative metabolism.[15][17]
-
Hepatocytes : Intact liver cells containing the full complement of both Phase I and Phase II enzymes.[18] This is the gold-standard in vitro model for predicting overall hepatic clearance.[4][18]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Guide: Safety, Handling, and Properties of 3-(Difluoromethoxy)-4-fluorophenol
Topic: Safety Data Sheet (SDS) Technical Guide: 3-(Difluoromethoxy)-4-fluorophenol Content Type: In-depth Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and HSE Officers
Executive Summary & Chemical Architecture
Status: Research Grade / Intermediate
CAS Registry Number: 1185836-56-9 (Provisional/Source Dependent)
Molecular Formula:
This guide serves as a technical companion to the standard Safety Data Sheet (SDS). While standard SDS documents list hazards, this whitepaper explains the causality behind them, focusing on the unique interplay between the phenolic core and the fluorinated substituents.
Structural Logic & Medicinal Utility
3-(Difluoromethoxy)-4-fluorophenol is a specialized scaffold used primarily in drug discovery.
-
The Phenolic Core: Provides the primary reactive handle (nucleophile) for coupling reactions and the primary toxicity vector (protein denaturation).
-
The Difluoromethoxy Group (
): Acts as a lipophilic bioisostere for a methoxy group. It is often employed to improve metabolic stability (blocking oxidative dealkylation) and modulate the pKa of the phenol, making it less acidic than a nitrophenol but more acidic than an alkylphenol. -
The 4-Fluoro Substituent: Blocks metabolic oxidation at the para-position and further modulates electron density.
Hazard Identification & Toxicology (The "Why")
The Phenol Effect (Corrosivity & Systemic Toxicity)
Unlike simple organic acids, phenols act as protoplasmic poisons . They precipitate proteins on contact.
-
Mechanism: The hydroxyl group forms strong hydrogen bonds with protein amides, causing immediate denaturation (keratolysis).
-
Anesthetic Effect: Phenols can locally anesthetize nerve endings. Critical Warning: A researcher may sustain a severe chemical burn without immediately feeling pain.
-
Systemic Risk: Once absorbed, phenols uncouple oxidative phosphorylation in the mitochondria, leading to multi-organ failure.
Fluorine-Specific Hazards
The addition of the
-
Enhanced Permeation: This compound will penetrate the stratum corneum (outer skin layer) faster than non-fluorinated phenol.
-
Metabolic Byproducts: While stable under ambient conditions, combustion or extreme metabolic breakdown can theoretically release fluoride ions (
), though the primary risk remains the intact phenolic structure.
GHS Classification (Derived from SAR)
Based on Structure-Activity Relationships (SAR) with 3,4-difluorophenol and 3-(difluoromethoxy)phenol:
-
Acute Toxicity (Oral/Dermal): Category 3 (Toxic).
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Serious Eye Damage: Category 1.
Emergency Response Protocols (Self-Validating Systems)
Standard water rinsing is insufficient for phenol-based exposures due to the compound's low solubility in water and high affinity for skin lipids. You must utilize a lipophilic solvent carrier.
The Polyethylene Glycol (PEG) Protocol
Mechanism: PEG 300 or PEG 400 acts as a solvent that is both polar enough to be washed away by water but lipophilic enough to extract the phenol from the skin.
Protocol:
-
Immediate Action: Blot excess liquid (do not wipe/spread).
-
Solubilization: Soak the area with PEG 300/400 or a specialized phenol decontamination solution (e.g., Diphoterine® if available) for at least 15 minutes.
-
Flushing: Only after PEG treatment, rinse with copious water.
Visualized Emergency Workflow
The following diagram outlines the decision logic for exposure events.
Caption: Decision logic for 3-(Difluoromethoxy)-4-fluorophenol exposure. Note the specific prohibition of PEG in eyes.
Handling, Storage, and Engineering Controls[1][2][3][4]
Personal Protective Equipment (PPE) Selection
Causality: Standard nitrile gloves provide poor protection against phenols. Phenolic compounds can permeate thin nitrile (< 4 mil) in minutes.
| PPE Type | Recommendation | Rationale |
| Gloves (Primary) | Butyl Rubber or Neoprene | High resistance to permeation by phenolic/fluorinated organics. |
| Gloves (Splash) | Double-layered Nitrile (min 8 mil total) | Acceptable only for incidental splash protection if changed immediately.[1] |
| Respiratory | P100 + Organic Vapor Cartridge | Required if handling powder outside a fume hood (dust risk). |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient; vapors can bypass side shields. |
Storage & Incompatibility Logic
Phenols are weak acids and electron-rich aromatics. They react violently with strong oxidizers and electrophiles.
Incompatible Matrix:
-
Acid Chlorides/Anhydrides: Rapid esterification (exothermic).
-
Strong Oxidizers (Permanganates, Peroxides): Risk of ring oxidation and potential ignition.
-
Bases: Will deprotonate the phenol to form the phenoxide salt (exothermic).
Caption: Storage compatibility map. Red lines indicate incompatibility; Green lines indicate optimal conditions.
Synthesis Context & Impurity Profile
For researchers synthesizing or purifying this compound.
Likely Synthetic Route:
This compound is typically synthesized via the difluoromethylation of 4-fluororesorcinol using chlorodifluoromethane (
Impurities to Watch For:
-
4-Fluororesorcinol (Starting Material): More polar, higher water solubility.
-
Bis-difluoromethoxy derivative: Over-alkylation results in 1,3-bis(difluoromethoxy)-4-fluorobenzene. This impurity will be significantly less polar (no H-bond donor) and will elute much faster on silica gel.
Validation Check:
-
Verify purity using
NMR. You should observe distinct signals for the aromatic fluorine (singlet/multiplet) and the difluoromethoxy group (doublet, Hz).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3,4-Difluorophenol (Analog). Retrieved from [Link]
- Erickson, R. L., et al. "Synthesis and biological evaluation of novel fluorinated phenol derivatives." Journal of Medicinal Chemistry. (Contextual Reference for Bioisosteres).
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidelines for Phenol. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Strategic Introduction of the Difluoromethoxy Group to Fluorophenols
Executive Summary
The difluoromethoxy group (
For fluorophenols , the introduction of the
This guide provides a technical analysis of the two most robust non-gaseous reagent classes for this transformation: Sodium Chlorodifluoroacetate (SCDA) and Diethyl (bromodifluoromethyl)phosphonate . We prioritize protocols that avoid ozone-depleting substances (ODS) like Freon-22 gas.
Mechanistic Insight: The Difluorocarbene Pathway
Unlike standard alkylations (
Key Reaction Stages:
-
Carbene Generation: The reagent decomposes (thermally or hydrolytically) to release singlet difluorocarbene.
-
Nucleophilic Attack: The phenoxide anion attacks the highly electrophilic
. Note: In fluorophenols, this step is rate-determining due to reduced nucleophilicity. -
Protonation: The resulting difluoromethyl anion (
) must be protonated to form the final ether.[3] Crucial: A proton source (usually water) must be present, or the anion may decompose or polymerize.
Visualization: Mechanism of Action
Figure 1: The mechanistic pathway for O-difluoromethylation via difluorocarbene insertion. Note the critical requirement for a proton source in the final step.
Reagent Selection Matrix
Choosing the right reagent depends on substrate stability and scale.
| Feature | Sodium Chlorodifluoroacetate (SCDA) | Diethyl (bromodifluoromethyl)phosphonate |
| Reagent Type | Solid Salt | Liquid Phosphonate |
| Activation | Thermal ( | Chemical (Base Hydrolysis, RT to |
| Cost | Low (Commodity chemical) | High (Specialty reagent) |
| Atom Economy | Moderate | Low (Phosphate byproduct) |
| Suitability | Robust substrates, Scale-up | Temperature-sensitive substrates, Late-stage functionalization |
| Key Risk | Decarboxylation requires high heat | Sensitive to moisture during storage |
Detailed Protocols
Protocol A: The "Workhorse" Method (SCDA)
Best for: Early-stage building blocks, thermally stable fluorophenols, cost-sensitive scale-up.
Reagent: Sodium Chlorodifluoroacetate (
Reagents & Materials:
-
Substrate: Fluorophenol derivative (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (2.5 – 3.0 equiv)
-
Base:
(anhydrous, 2.0 equiv) or (for less reactive phenols) -
Solvent: DMF : Water (10:1 ratio). The water is critical for protonation.
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Solvation: Dissolve the fluorophenol (e.g., 4-fluoro-2-nitrophenol) in DMF (
concentration). -
Base Addition: Add
and water. Stir at room temperature for 10 minutes to ensure phenoxide formation.-
Technical Note: The solution usually turns yellow/orange upon phenoxide formation.
-
-
Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) in one portion.
-
Reaction: Heat the mixture to
.-
Observation: Vigorous bubbling (
evolution) will occur. Ensure adequate venting.[3] -
Time: Stir for 2–4 hours. Monitor by TLC or LCMS (look for M+51 mass shift).
-
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (
). Wash organics with brine ( ) to remove DMF. Dry over and concentrate.
Why this works for Fluorophenols:
The high temperature ensures rapid decarboxylation of SCDA, generating a high transient concentration of
Protocol B: The "Mild" Method (Phosphonate)
Best for: Late-stage functionalization, complex scaffolds, substrates sensitive to high heat (
Reagents & Materials:
-
Substrate: Fluorophenol derivative (1.0 equiv)
-
Reagent: Diethyl (bromodifluoromethyl)phosphonate (1.2 – 1.5 equiv)
-
Base: KOH (20 equiv, excess is catalytic for the reagent decomposition cycle) or
. -
Solvent: Acetonitrile : Water (1:1 v/v).[5]
Step-by-Step Workflow:
-
Setup: Standard flask, open to air (or
if substrate is oxidation-sensitive). -
Cooling: Cool the solution of base (KOH) in MeCN/Water to
or (if very rapid reaction). -
Substrate Addition: Add the fluorophenol.
-
Reagent Addition: Add the phosphonate reagent dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature naturally. Stir for 30 minutes to 2 hours.
-
Workup: Extract with Ether or EtOAc. The byproduct (diethyl phosphate) is water-soluble and easily removed.[7]
Why this works: The P-C bond cleavage occurs readily under basic hydrolysis conditions at low temperatures.[7] This generates the carbene gently, preventing thermal decomposition of sensitive functional groups on the fluorophenol ring.
Troubleshooting & Optimization Logic
When yields are low, use this logic flow to diagnose the failure mode.
Figure 2: Troubleshooting logic for O-difluoromethylation. Balancing water content is the most common optimization parameter.
Specific Considerations for Fluorophenols
-
Acidity: Due to lower
, fluorophenols may require less aggressive bases, but the nucleophilicity is the bottleneck. If the reaction is sluggish, Cesium Carbonate ( ) is superior to Potassium Carbonate due to the "cesium effect" (higher solubility and "naked" anion effect in DMF). -
Ortho-Fluorine Effect: If a fluorine is ortho to the hydroxyl group, steric hindrance is minimal (Fluorine is small, Van der Waals radius
), but the inductive effect is strongest. Expect these to react slower than para-fluorophenols.
References
-
Organic Syntheses Procedure (SCDA): Fier, P. S.; Hartwig, J. F.; et al. "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses, 2024 , 101, 164–180.[3] [Link][3]
-
Phosphonate Reagent (Zafrani/Segall): Zafrani, Y.; Segall, Y.; et al. "Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor." Tetrahedron, 2009 , 65, 5278-5283. [Link]
-
Review of Difluoromethylation: Hu, J.; Zhang, W.; Ni, C. "Difluoromethylation and trifluoromethylation reagents." Chemical Society Reviews, 2021 . [Link]
-
SCDA Mechanistic Study: Mehta, V. P.; Greaney, M. F. "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 2013 , 15, 5036–5039. [Link]
Sources
- 1. sioc.ac.cn [sioc.ac.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. TCI Practical Example: Difluoromethylation of Phenols Using Diethyl (Bromodifluoromethyl)phosphonate | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
photoredox catalysis methods for synthesizing difluoromethoxy arenes
Application Note: Photoredox Catalysis Methods for Synthesizing Difluoromethoxy Arenes
Executive Summary & Strategic Importance
The difluoromethoxy group (
Historically, the synthesis of aryl difluoromethyl ethers relied on the alkylation of phenols using chlorodifluoromethane (Freon-22) under harsh basic conditions, or the use of ozone-depleting substances.
This guide details two modern, photoredox-catalyzed methodologies that circumvent these limitations:
-
Direct C(sp²)–H Difluoromethoxylation: A radical substitution method for late-stage functionalization of arenes using redox-active reagents.[2]
-
Radical O-Difluoromethylation of Phenols: A mild, visible-light-mediated protocol to convert phenols to difluoromethyl ethers.
Method A: Direct C(sp²)–H Difluoromethoxylation[2]
Principle: This method utilizes a redox-active
Primary Reference: Ngai et al., Science (2019); Org.[4] Lett. (2022).[2]
Mechanistic Pathway
The reaction proceeds via a reductive quenching cycle. The key challenge addressed here is the instability of the
Figure 1: Mechanistic cycle for the direct C-H difluoromethoxylation of arenes using a redox-active pyridinium reagent.
Detailed Protocol
Reagents & Materials:
-
Substrate: Arene or Heteroarene (0.2 mmol).
-
Reagent: 4-Cyano-1-(difluoromethoxy)pyridin-1-ium triflate (1.5 equiv). Note: This reagent is shelf-stable but moisture-sensitive over long periods.
-
Photocatalyst:
(2 mol%). -
Solvent: Acetonitrile (MeCN) / Water (
) mixture (2:1 ratio). -
Setup: 4 mL glass vial with Teflon-lined cap, Blue LED reactor (e.g., Kessil lamps or commercial photoreactor).
Step-by-Step Workflow:
-
Charge: In a glovebox or under nitrogen flow, add the Arene (1.0 equiv), Pyridinium Reagent (1.5 equiv), and Photocatalyst (0.02 equiv) to the vial.
-
Solvent Addition: Add degassed MeCN and degassed
(total concentration ~0.1 M relative to substrate).-
Expert Tip: The water cosolvent is crucial. It helps solubilize the cationic reagent and may assist in the proton transfer steps.
-
-
Degassing: Sparge the mixture with argon for 5 minutes. Oxygen is a radical scavenger and will quench the
species. -
Irradiation: Seal the vial and irradiate with Blue LEDs (approx. 450 nm) at room temperature for 16–24 hours. Fan cooling is recommended to maintain temp < 30°C.
-
Workup: Dilute with ethyl acetate, wash with saturated
(to neutralize triflic acid generated), then brine. Dry over . -
Purification: Concentrate and purify via silica gel chromatography.
Scope & Limitations:
-
Works well with: Electron-rich arenes, simple heterocycles (pyridines, thiophenes), and late-stage drug molecules.
-
Avoid: Substrates with highly oxidizable amines (unless protected) or thiols.
Method B: Photoredox O-Difluoromethylation of Phenols
Principle: Instead of forming the C-O bond, this method forms the O-C bond. It transforms an existing phenol (Ar-OH) into a difluoromethyl ether (Ar-OCF₂H) using a difluoromethyl radical source.
Primary Reference: Yang et al., Org.[5][6] Lett. (2017); Shen et al., J. Org. Chem. (2019).[1][3][4][6][7]
Mechanistic Pathway
This reaction typically employs a difluoromethylating reagent (like difluorobromoacetic acid or an S-difluoromethyl sulfonium salt).[5][8][9][10] The photocatalyst reduces the reagent to generate a
Figure 2: Workflow for the O-difluoromethylation of phenols using photoredox decarboxylation.
Detailed Protocol (Decarboxylative Route)
Reagents & Materials:
-
Substrate: Phenol derivative (0.3 mmol).
-
Reagent: Difluorobromoacetic acid (
) (2.0 equiv). Note: This is a cheap, solid source of . -
Photocatalyst:
(1 mol%) or Eosin Y (organic alternative). -
Base:
(2.0 equiv). -
Solvent: DMF or DMSO (Polar aprotic solvents favor the phenoxide formation).
Step-by-Step Workflow:
-
Preparation: In a vial equipped with a stir bar, combine the Phenol, Base, and Photocatalyst.
-
Reagent Addition: Add Difluorobromoacetic acid.
-
Solvent: Add DMF (3 mL).
-
Inert Atmosphere: Nitrogen sparging is less critical here than in Method A but recommended for consistent yields.
-
Reaction: Irradiate with Blue LEDs (450 nm) for 18 hours.
-
Mechanism Note: The base deprotonates the acid to the carboxylate, which is oxidized by the excited photocatalyst, decarboxylates to
, loses bromide (or vice versa), eventually yielding the reactive difluoromethylating species.
-
-
Safety Check: This reaction generates
. Ensure the vial is not over-pressurized; use a septum with a bleed needle if scaling up. -
Workup: Pour into water, extract with diethyl ether (to remove DMF), wash with brine, dry, and concentrate.
Comparative Data & Selection Guide
| Feature | Method A: Direct C-H (Ngai Reagent) | Method B: Phenol O-Alkylation |
| Bond Formed | ||
| Starting Material | Unfunctionalized Arene | Phenol |
| Regioselectivity | Dictated by radical stability (often ortho/para to EDGs) | Fixed (at the Oxygen) |
| Reagent Cost | High (Specialized Pyridinium/Benzotriazole) | Low ( |
| Functional Group Tolerance | High (Acids, Esters, Halides) | Moderate (Base sensitive groups may hydrolyze) |
| Primary Use Case | Late-stage functionalization of drug cores | Building block synthesis |
Troubleshooting & Critical Parameters
-
Oxygen Sensitivity:
-
Method A: Highly sensitive. The
radical reacts with at diffusion-controlled rates. Rigorous degassing is mandatory. -
Method B: Moderately sensitive. Can often be run under a simple nitrogen blanket.
-
-
Reagent Stability:
-
The N-difluoromethoxy reagents (Method A) are hygroscopic. Store in a desiccator or glovebox. If the reagent turns yellow/brown, it has likely decomposed.
-
-
Light Source Intensity:
-
Use high-intensity LEDs (e.g., Kessil A160WE). Low-wattage strips may result in incomplete conversion due to the short lifetime of the radical intermediates.
-
-
Safety Warning - Carbonyl Fluoride:
-
The decomposition of
yields Carbonyl Fluoride ( ), which hydrolyzes to HF. Always open reaction vials in a well-ventilated fume hood.
-
References
-
Catalytic radical difluoromethoxyl
- Source: Science (2019) / Ngai Group.
-
URL:[Link]
-
Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent.
-
Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid.
-
Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt.
- Source: The Journal of Organic Chemistry (2019) / Shen Group.
-
URL:[Link]
Sources
- 1. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Difluoromethoxy)-4-fluorophenol
This guide provides a comprehensive, experience-driven approach to the purification of 3-(difluoromethoxy)-4-fluorophenol by column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific separation, moving beyond generic protocols to address the compound's unique chemical nature.
Introduction: Understanding the Challenge
3-(Difluoromethoxy)-4-fluorophenol is a moderately polar, acidic compound. Its purification is often complicated by the presence of structurally similar impurities, such as regioisomers or unreacted starting materials. The key to a successful separation lies in understanding and mitigating the strong interactions between the phenolic hydroxyl group and the acidic silica gel stationary phase, which can often lead to peak tailing and poor resolution. This guide provides a systematic workflow and troubleshooting advice to achieve high purity.
Physicochemical Properties & Chromatographic Implications
Before beginning any separation, it is crucial to understand the properties of the target molecule. These characteristics dictate the optimal choice of stationary and mobile phases.
| Property | Estimated Value / Characteristic | Implication for Chromatography |
| Molecular Formula | C₇H₅F₃O₂ | - |
| Molecular Weight | 178.11 g/mol [1] | Influences diffusion rates but is less critical for adsorption chromatography. |
| Appearance | Likely a solid or high-boiling oil. | Determines the method of sample preparation and loading. |
| Polarity | Moderately Polar | Suitable for normal-phase chromatography on silica gel. Requires a mobile phase of intermediate polarity (e.g., Hexane/Ethyl Acetate mixtures). |
| Acidity (pKa) | Estimated ~7-9 | The acidic phenolic proton can interact strongly with the silanol groups (Si-OH) on the silica surface, causing peak tailing. Mobile phase modification may be necessary. |
| Solubility | Soluble in polar organic solvents (EtOAc, DCM, Acetone, Methanol). Low solubility in non-polar solvents (Hexanes). | Dictates solvent choice for sample loading and mobile phase composition. |
Core Principles: The "Why" Behind the Method
Why Silica Gel?
Silica gel (SiO₂) is the most common stationary phase for purifying moderately polar organic compounds. Its surface is covered with acidic silanol groups (Si-OH) which act as hydrogen bond donors and acceptors. The separation of 3-(difluoromethoxy)-4-fluorophenol on silica is based on a competition: the analyte and the mobile phase molecules compete for adsorption sites on the silica surface. More polar compounds, like our target phenol, interact more strongly and thus move down the column more slowly.
The Crucial Role of Thin-Layer Chromatography (TLC)
TLC is an indispensable pilot experiment for column chromatography. It allows for rapid optimization of the mobile phase. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2 - 0.3 .[2][3]
-
If Rf is too high (> 0.4): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities. To fix this, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).
-
If Rf is too low (< 0.15): The compound will move too slowly, leading to broad peaks, excessive solvent usage, and potential issues with detecting the compound in dilute fractions.[4] To fix this, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Experimental Workflow
This section outlines a detailed, step-by-step protocol for the entire purification process.
Workflow Diagram
Caption: A standard workflow for purification by flash column chromatography.
Step 1: TLC Method Development
-
Dissolve a small amount of the crude 3-(difluoromethoxy)-4-fluorophenol in a solvent like ethyl acetate.
-
Prepare several developing chambers with different ratios of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate). Common starting points are 9:1, 4:1, and 7:3 (Hexane:EtOAc).[5][6]
-
Spot the crude mixture onto separate TLC plates and develop them in the prepared chambers.
-
Visualize the plates under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate or iodine).[7]
-
Identify the solvent system that gives the best separation between your target compound (the desired spot) and impurities, with the target spot having an Rf of ~0.25.
Step 2: Column Preparation (Slurry Packing)
-
Select a column of appropriate size. A good rule of thumb is a silica-to-crude-compound weight ratio of 40:1 to 100:1, depending on the difficulty of the separation.[2]
-
Plug the bottom of the column with a small piece of cotton or glass wool, and add a thin layer (~1 cm) of sand.[8]
-
In a beaker, create a slurry by mixing the required amount of silica gel (230-400 mesh for flash chromatography) with the initial, less polar mobile phase.[2]
-
Pour the slurry into the column. Use additional solvent and gentle tapping or air pressure to ensure the silica packs into a uniform, crack-free bed.[9]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until its level is just at the top of the sand layer. Do not let the column run dry.[8]
Step 3: Sample Loading
Dry loading is highly recommended for phenols to ensure sharp bands and optimal separation.
-
Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[10]
-
Carefully add this powder to the top of the packed column.
-
Gently fill the column with the mobile phase, pressurize, and begin elution.
Step 4: Elution and Fraction Collection
-
Begin eluting the column with the mobile phase optimized by TLC. Use gentle, consistent air pressure to achieve a steady flow rate (a solvent drop of about 2 inches/minute in the column reservoir is a good target).[8]
-
Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).[2]
-
If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the polar solvent (e.g., moving from 10% EtOAc to 15% EtOAc) after the non-polar impurities have eluted.[6]
Step 5: Analysis of Fractions
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate using the same mobile phase system.
-
Visualize the plate to identify which fractions contain the pure target compound.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 3-(difluoromethoxy)-4-fluorophenol.[2]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of phenolic compounds.
Q1: My phenolic compound is streaking or "tailing" badly on the TLC plate and the column, leading to poor separation. What's happening?
-
Answer: This is the most common issue with phenols. The acidic proton of the hydroxyl group interacts strongly with the acidic silanol groups on the silica surface, causing a slow, uneven elution.
-
Solution:
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a weak acid, such as acetic acid or formic acid, to your mobile phase.[11] This protonates the silica surface, reducing the strong interaction with your phenol and resulting in sharper, more symmetrical peaks.
-
Consider an Alternative Stationary Phase: For very problematic separations, switching to a more inert or basic stationary phase like neutral or basic alumina might be beneficial, though this requires re-optimizing the mobile phase.[12]
-
Q2: The separation between my product and an impurity is very poor (ΔRf < 0.1). How can I improve resolution?
-
Answer: This indicates that your chosen solvent system does not have sufficient selectivity for the two compounds.
-
Solution:
-
Change Solvent System: Do not just alter the ratio; change one of the solvents. For example, if Hexane/Ethyl Acetate is failing, try a system of Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds in unique ways, which can dramatically alter selectivity.[6]
-
Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and can improve the separation of closely eluting compounds.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation.[13] Use a higher silica-to-sample ratio (e.g., 100:1).
-
Q3: My compound is not coming off the column, even after I've passed many column volumes of the eluent.
-
Answer: Your mobile phase is not polar enough to displace the compound from the silica gel, or the compound may be decomposing.
-
Solution:
-
Test for Stability: First, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.[4] If so, you may need to use a deactivated silica or a different stationary phase.
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you started with 80:20 Hexane:EtOAc, switch to 70:30, then 50:50.
-
Column "Flush": If the compound still doesn't elute, flush the column with a very polar solvent like 100% ethyl acetate or even a 95:5 mixture of EtOAc:Methanol to recover any strongly adsorbed material.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting poor separation results.
References
- Vertex AI Search Grounding API. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
- University of Rochester, Department of Chemistry. (n.d.). How To: Run a Flash Column.
- AKJournals. (n.d.). 2D TLC separation of phenols by use of RP-18 silica plates with aqueous and non-aqueous mobile phases.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
- Membrane Solutions. (n.d.). Flash Column Chromatography Guide.
- The Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Chemical Communications.
- Restek. (n.d.). Troubleshooting Guide.
- Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
- Zakarian Group, UCSB. (n.d.). How to do Flash Column Chromatography in 15 Minutes.
- TALENTA Publisher - Universitas Sumatera Utara. (2022). Isolation and Identification of Phenolic Compounds from Ebony Plant Leaves (Diospyros celebica Bakh.).
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Unknown. (n.d.). Separation of a mixture of phenols by thin layer chromatography (TLC).
- ResearchGate. (n.d.). Peak table with Rf values, height and area of phenols and unknown compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Semantic Scholar. (2024, February 29). Total Flavonoid Levels in n-hexane and Ethyl Acetate Fractions of Rosmarinus officinalis L. Leaves and Their Antibacterial and A.
- IJEMD Journals. (n.d.). Fractionation and Identification of Phenolic Compounds from Ethyl Acetate Fraction of Ageratum Conyzoides Methanolic.
- Unknown. (n.d.). The Mobile Phase.
- Macmillan Group, Princeton University. (n.d.). Supplementary Information.
- ResearchGate. (2013, September 25). Column chromatography of phenolics?.
- Fluorochem. (n.d.). 4-(DIFLUOROMETHOXY)-3-FLUOROPHENOL.
- U.S. Environmental Protection Agency. (2025, October 15). 4-(Aminomethyl)-3,5-difluorophenol Properties. CompTox Chemicals Dashboard.
- European Patent Office. (1986, July 30). Preparation of 4-fluorophenols (EP 0188848 A1).
- National Center for Biotechnology Information. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PubMed Central.
- Google Patents. (2014, February 20). Method of purification of prostaglandins including fluorine atoms by preparative hplc (US20140051882A1).
- Phenomenex. (n.d.). Column Chemistry Considerations for Full Coverage of PFAS Analyte Ranges.
- Smolecule. (2024, February 18). Buy Razpipadon | 1643489-35-3.
- Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
- Google Patents. (1960, August 23). Process for making fluorophenols (US2950325A).
- Hypha Discovery. (2023, May 12). Breaking C-F bonds in drugs.
- National Center for Biotechnology Information. (n.d.). 3,4-Difluorophenol. PubChem.
- National Center for Biotechnology Information. (n.d.). Razpipadon. PubChem.
- CompTox Chemicals Dashboard, U.S. EPA. (n.d.). 2-amino-4,5-difluorophenol Properties.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Flash Column Chromatography Guide - Membrane Solutions [membrane-solutions.com]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. How To [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. How to set up and run a flash chromatography column. [reachdevices.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
stability of difluoromethoxy group under basic reaction conditions
Welcome to the technical support guide for the difluoromethoxy (–OCF₂H) group. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this unique functional group in their work. Here, we address common questions and troubleshooting scenarios related to the stability of the difluoromethoxy group, particularly under basic reaction conditions.
Foundational Concepts: Understanding -OCF₂H Stability
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of the difluoromethoxy group that govern its reactivity.
Question: Why is the difluoromethoxy group so popular in drug discovery?
Answer: The -OCF₂H group offers a powerful combination of properties that are highly advantageous in medicinal chemistry.[1][2]
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1][3] This often leads to a longer plasma half-life and improved bioavailability when used to replace metabolically weak spots, like a methoxy group prone to O-demethylation.[1][3]
-
Lipophilicity Tuning: It moderately increases lipophilicity, which can enhance membrane permeability and oral absorption.[3][4] Its effect is less pronounced than the more common trifluoromethoxy (–OCF₃) group, allowing for finer control over the molecule's properties.[3]
-
Unique Hydrogen Bonding: The hydrogen atom of the -OCF₂H group is acidic enough to act as a hydrogen bond donor.[3] This allows it to serve as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH) groups, potentially maintaining key interactions with biological targets while improving metabolic stability.[3]
Question: What is the approximate pKa of the difluoromethoxy proton, and why is it important?
Answer: The acidity of the C-H bond in the difluoromethoxy group is a critical parameter governing its stability under basic conditions. While the exact pKa is context-dependent on the molecular structure, it is significantly more acidic than a typical C-H bond. For aryl-OCF₂H groups, the pKa of the proton is estimated to be in the range of 25-28 in DMSO .
This acidity is paramount because deprotonation by a sufficiently strong base can initiate decomposition pathways. Understanding this pKa value helps in selecting appropriate bases and reaction conditions to avoid unwanted cleavage of the group.
Troubleshooting Guide: Degradation of the -OCF₂H Group
This section addresses specific problems you might encounter when working with molecules containing a difluoromethoxy group under basic conditions.
Scenario 1: I'm trying to saponify a methyl ester on a molecule that also has an aryl-OCF₂H group using NaOH in methanol, but I'm seeing decomposition of the OCF₂H group. What's happening?
Answer: This is a classic issue. Strong, hard bases like sodium hydroxide (NaOH) or other alkoxides are often strong enough to deprotonate the -OCF₂H group, especially at elevated temperatures. This can initiate a decomposition cascade.
Proposed Mechanism of Decomposition:
-
Deprotonation: The base removes the acidic proton from the difluoromethoxy group, forming a carbanion.
-
Fluoride Elimination: This intermediate is unstable and can eliminate a fluoride ion to generate a difluorocarbene (:CF₂) species.
-
Hydrolysis/Reaction: The resulting carbene can be trapped by water or other nucleophiles in the reaction mixture, leading to formates or other byproducts, while your starting material is consumed.
// Nodes Start [label="Aryl-OCF₂H", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Aryl-OCF₂⁻ (Anion)", fillcolor="#FBBC05", fontcolor="#202124"]; Carbene [label=":CF₂ (Difluorocarbene) + ArO⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Decomposition Products\n(e.g., Formate)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="+ Strong Base (e.g., NaOH)\n- H₂O", color="#4285F4"]; Intermediate -> Carbene [label="- F⁻ (Elimination)", color="#EA4335"]; Carbene -> End [label="+ H₂O / Nucleophiles", color="#34A853"];
} .dot Caption: Base-mediated decomposition of the OCF₂H group.
Troubleshooting Steps & Recommendations:
-
Switch to a Weaker Base: Instead of NaOH, consider using milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium bicarbonate (NaHCO₃).[5] These are typically not basic enough to deprotonate the -OCF₂H group but are sufficient for saponifying many esters, albeit potentially requiring longer reaction times or slightly higher temperatures.
-
Use a Biphasic System: A system like THF/water can sometimes be effective. The saponification occurs at the interface or in the aqueous phase, potentially minimizing the interaction of the strong base with the lipophilic -OCF₂H group.
-
Consider Alternative Hydrolysis Methods: If mild basic conditions fail, enzymatic hydrolysis or acidic hydrolysis (if the rest of the molecule is stable) could be viable alternatives.
Scenario 2: My reaction requires a strong base, like LDA or NaH, for a different transformation on the molecule. How can I protect the -OCF₂H group?
Answer: This is a challenging situation. The -OCF₂H group does not have a simple "protecting group" in the traditional sense. The strategy here is less about protection and more about careful optimization of reaction conditions.
Troubleshooting Steps & Recommendations:
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows the desired transformation to proceed. Deprotonation of the -OCF₂H group is often kinetically slower at very low temperatures (e.g., -78 °C).
-
Use a Stoichiometric Amount of Base: Carefully control the stoichiometry. Using a slight excess of a very strong base increases the risk of side reactions. A precise amount (e.g., 1.0-1.05 equivalents) might be consumed by the intended reaction before it can significantly deprotonate the -OCF₂H group.
-
Inverse Addition: Add your substrate solution to the base solution at low temperature. This ensures that the base is never in large excess relative to the primary reaction site.
-
Monitor Carefully: Use techniques like ¹⁹F NMR on crude reaction aliquots to monitor the integrity of the -OCF₂H signal (typically a triplet) and check for the appearance of fluoride ions (a broad singlet) or other fluorine-containing byproducts.
Stability Under Different Basic Conditions (A Comparison)
For your convenience, the following table summarizes the general stability of the aryl-OCF₂H group under various common basic conditions.
| Base Type | Common Examples | Solvent(s) | Temperature | OCF₂H Stability | Comments |
| Strong Hydroxides | NaOH, KOH, LiOH | Alcohols, Water, THF | Room Temp to Reflux | Low to Moderate | High risk of cleavage, especially with heat. Use with extreme caution. |
| Alkoxides | NaOMe, NaOEt, t-BuOK | Alcohols, THF, DMF | Room Temp to Reflux | Low | Generally too basic. High probability of decomposition. |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | DMF, Acetonitrile, Acetone | Room Temp to Reflux | High | Generally safe. The base of choice for many reactions like alkylations and some cross-couplings.[3] |
| Bicarbonates | NaHCO₃, KHCO₃ | Water, Alcohols | Room Temp to Reflux | Very High | Very mild and generally very safe for the OCF₂H group. |
| Amine Bases | Et₃N, DIPEA, DBU | DCM, THF, Acetonitrile | Room Temp to Reflux | High | Organic bases are typically not strong enough to cause deprotonation. |
| Hydrides | NaH, KH | THF, DMF | 0 °C to Room Temp | Very Low | Extremely high risk of rapid and irreversible decomposition. Avoid if possible. |
| Organolithiums | n-BuLi, s-BuLi, LDA | THF, Ethers | -78 °C to 0 °C | Extremely Low | Will readily deprotonate the OCF₂H group. Only usable with extreme temperature control and stoichiometry. |
Frequently Asked Questions (FAQs)
Q1: Can I perform a Suzuki or other palladium-catalyzed cross-coupling reaction on an aryl halide bearing an -OCF₂H group? A1: Yes, absolutely. These reactions are very common. The key is to use an appropriate base. Inorganic carbonate bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard and are fully compatible with the difluoromethoxy group.
Q2: Is the -OCF₂H group stable to acidic conditions? A2: Generally, yes. The difluoromethoxy group is robust under many acidic conditions, including strong acids like HCl or H₂SO₄ used for ether cleavage or deprotection of other functional groups.[6][7] However, very harsh Lewis acid conditions or extremely high temperatures could potentially pose a risk, so it's always best to monitor your reaction.
Q3: How can I synthesize an aryl difluoromethyl ether? A3: A common and practical method involves the reaction of a phenol with a difluorocarbene source.[3] A popular lab-scale procedure uses sodium chlorodifluoroacetate (ClCF₂CO₂Na) in a polar aprotic solvent like DMF with a base like potassium carbonate at elevated temperatures (e.g., 90-100 °C).[3] Another modern approach uses difluoromethyl triflate (HCF₂OTf) under aqueous basic conditions, which can proceed rapidly at room temperature.[8]
Experimental Protocol: Mild Saponification of an Ester in the Presence of an -OCF₂H Group
This protocol describes a general procedure for the selective hydrolysis of a methyl ester on an aromatic ring that also contains a difluoromethoxy substituent, using potassium carbonate.
// Nodes Setup [label="1. Reaction Setup\n- Substrate (1 eq)\n- K₂CO₃ (3-5 eq)\n- THF/H₂O (e.g., 4:1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="2. Heating & Monitoring\n- Heat to 50-60 °C\n- Monitor by TLC or LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="3. Aqueous Workup\n- Cool to RT\n- Dilute with H₂O\n- Acidify with 1M HCl to pH ~3-4", fillcolor="#FBBC05", fontcolor="#202124"]; Extract [label="4. Extraction\n- Extract with EtOAc (3x)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="5. Purification\n- Dry (Na₂SO₄), filter, concentrate\n- Purify by column chromatography", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Setup -> Heat [color="#202124"]; Heat -> Workup [label="Reaction Complete", color="#202124"]; Workup -> Extract [color="#202124"]; Extract -> Purify [color="#202124"]; } .dot Caption: Workflow for mild saponification protocol.
Materials:
-
Substrate (Aryl-OCF₂H with methyl ester) (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (5.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substrate (1.0 eq) and potassium carbonate (5.0 eq).
-
Solvent Addition: Add THF and Water in a 4:1 ratio (e.g., 8 mL THF, 2 mL H₂O for a 1 mmol scale reaction).
-
Heating: Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup (Acidification): Once complete, cool the reaction to room temperature. Carefully add 1M HCl until the aqueous phase is acidic (pH ~3-4) to protonate the carboxylate salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude carboxylic acid product by silica gel column chromatography or recrystallization as appropriate.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. [Link]
-
Potential mechanisms of accerated hydrolysis of... ResearchGate. [Link]
-
Deconstrutive Difunctionalizations of Cyclic Ethers Enabled by Difluorocarbene to Access Difluoromethyl Ethers. CCS Chemistry. [Link]
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. ResearchGate. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]
-
Ether cleavage. Wikipedia. [Link]
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC (NIH). [Link]
-
Synthesis and Cleavage of Ethers. Longdom Publishing. [Link]
-
Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. ResearchGate. [Link]
-
9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. [Link]
-
Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]
-
Direct Electroreduction of Carbonate to Formate. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Direct Electroreduction of Carbonate to Formate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 1H NMR Characterization of Difluoromethoxy (–OCHF₂) Protons
Executive Summary
The "Ghost" Triplet of Medicinal Chemistry
The difluoromethoxy group (
However, for the analytical chemist, the
This guide provides the definitive spectral parameters, comparative data, and validated experimental protocols to unambiguously identify and characterize the difluoromethoxy proton.
Part 1: The Spectral Signature
Unlike standard alkyl protons, the difluoromethoxy proton resides in a unique electronic environment dominated by the strong inductive effects of the oxygen atom and two fluorine atoms.
Chemical Shift Range ( )[1][2][3][4][5][6]
-
Typical Range:
-
Environment: The signal appears significantly downfield compared to methoxy protons (
) due to the electron-withdrawing power of the two fluorine atoms. It often falls directly within the aromatic window, leading to integration errors.
Coupling Topology ( )
The defining feature of
-
Multiplicity: Triplet (
) -
Coupling Constant (
):
Why this matters: On a standard 400 MHz spectrometer, a 75 Hz coupling spans 0.19 ppm . The entire triplet width (wing to wing) covers nearly 0.4 ppm . If the central peak is obscured by an aromatic multiplet, the "wings" (satellite peaks) are often mistaken for impurities or spinning sidebands.
Part 2: Comparative Analysis
The following table contrasts
Table 1: Spectral Comparison of Oxygenated Motifs
| Moiety | Structure | Multiplicity | Coupling Constant ( | Key Diagnostic | ||
| Difluoromethoxy | 6.0 – 7.6 ppm | Triplet | Yes (Doublet) | Wide triplet in aromatic region. | ||
| Methoxy | 3.4 – 4.0 ppm | Singlet | None | No | Sharp singlet, integrates to 3H. | |
| Trifluoromethoxy | N/A | Silent | N/A | Yes (Singlet) | No proton signal; 19F is a singlet. | |
| Monofluoromethoxy | 5.5 – 6.0 ppm | Doublet | Yes (Triplet) | Doublet, integrates to 2H. |
Part 3: Structural Influences & Case Studies
The electronic nature of the group attached to the oxygen significantly influences the chemical shift.
Case Study: Pantoprazole
Pantoprazole is a classic proton pump inhibitor containing a difluoromethoxy group on the benzimidazole ring.
-
Solvent: DMSO-
-
Observed Shift:
-
Observed Coupling:
-
Analysis: In the aromatic region of Pantoprazole, the
triplet often overlaps with the benzimidazole protons. Careful integration is required—the integral should account for 1 proton, but if the wings are excluded, it may under-integrate.
Electronic Trends
-
Aryl-OCHF2:
(Deshielded by ring current + electronegativity). -
Alkyl-OCHF2:
(Slightly more upfield).
Part 4: Experimental Protocols (Self-Validating)
To confirm the presence of a difluoromethoxy group, relying solely on a standard 1H scan is risky. Use the following decision workflow to validate the assignment.
Protocol A: The Decoupling Validation (Gold Standard)
If you suspect an
-
Acquire Standard
: Note the suspect region (6.0–7.5 ppm). -
Acquire
: Turn on Fluorine decoupling during the Proton acquisition.-
Result: The wide triplet at ~74 Hz will collapse into a sharp singlet .
-
Validation: If the signal collapses, it is definitively coupled to fluorine. If it remains a multiplet, it is likely an aromatic proton.
-
-
Acquire
(Coupled): Run a non-decoupled fluorine spectrum.-
Result: You should see a doublet (coupling to the single H) with the exact same
-value (~74 Hz).
-
Protocol B: Solvent Titration
If the triplet overlaps perfectly with aromatic peaks:
-
Step: Run the sample in
, then add 50 L of (Benzene- ) or switch to DMSO- . -
Mechanism: Aromatic solvents induce shifts via ring currents (ASIS effect). The
proton shift is less sensitive to ASIS than aromatic ring protons, causing the overlapping signals to separate.
Part 5: Visualization of Analytical Workflow
The following diagram illustrates the logical decision tree for identifying the difluoromethoxy moiety, preventing false negatives in structural elucidation.
Figure 1: Decision tree for unambiguous identification of the difluoromethoxy proton using 1H and 1H{19F} NMR.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Reddy, G. M., et al. (2007). Structural identification and characterization of potential impurities of pantoprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 201-210. (Confirming Pantoprazole NMR data).
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Lipophilicity/Electronic parameters).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for general coupling constants).
Sources
Comparative Mass Spectrometric Profiling of 3-(Difluoromethoxy)-4-fluorophenol: Fragmentation Dynamics and Analytical Benchmarking
Executive Summary & Structural Context[1][2][3]
Compound: 3-(Difluoromethoxy)-4-fluorophenol
CAS: N/A (Specific isomer often custom synthesized)
Molecular Formula:
This guide provides a technical analysis of the mass spectrometric behavior of 3-(difluoromethoxy)-4-fluorophenol, a critical building block in medicinal chemistry often used as a bioisostere for methoxy-phenols to improve metabolic stability. We compare its fragmentation patterns across two primary ionization modalities: Electron Ionization (EI) and Electrospray Ionization (ESI) , and benchmark it against its non-fluorinated analog, 3-Methoxyphenol.
Why This Analysis Matters
The difluoromethoxy (
Theoretical Fragmentation & Mechanistic Pathways[4]
The fragmentation of 3-(difluoromethoxy)-4-fluorophenol is driven by the stability of the phenoxy radical and the lability of the C-O bond in the ether linkage.
Key Fragmentation Channels (EI Source - 70 eV)
-
Primary Channel:
-Cleavage / Radical Loss ( )-
Mechanism: The ether oxygen radical initiates cleavage, expelling the difluoromethyl radical (
, 51 Da). -
Result: Formation of a stable quinoid-like cation at m/z 127 . This is typically the base peak or a major diagnostic ion.
-
Shift vs. Analog: In 3-methoxyphenol, this corresponds to the loss of
(15 Da).
-
-
Secondary Channel: Carbonyl Elimination (
)-
Mechanism: The m/z 127 ion undergoes ring contraction, expelling carbon monoxide (28 Da).
-
Result: Ion at m/z 99 .
-
-
Tertiary Channel: Fluorine Specific Loss (
)-
Mechanism: Ortho-effect or proximity of the phenolic proton allows for the elimination of hydrogen fluoride (20 Da).
-
Result: Ion at m/z 158 .
-
Visualization of Signaling Pathways (DOT)
Figure 1: Predicted fragmentation cascade showing the primary loss of the difluoromethyl group followed by ring contraction.
Comparative Analysis: Methodological & Structural Benchmarking
Scenario A: Ionization Mode Comparison (EI vs. ESI)
The choice of ionization technique drastically alters the spectral fingerprint.[1]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-) |
| Primary State | Radical Cation ( | Deprotonated Ion ( |
| Observed Mass | 178 m/z | 177 m/z |
| Fragmentation | Extensive (Structural Fingerprint) | Minimal (Molecular Weight Confirmation) |
| Key Fragments | 127, 99, 158 | 157 ( |
| Utility | Structural elucidation; Library matching | Quantitation in biological matrices (LC-MS) |
| Recommendation | Use for purity checks of raw synthesis. | Use for metabolic stability/PK studies. |
Scenario B: Structural Analog Comparison
Target: 3-(Difluoromethoxy)-4-fluorophenol vs. Analog: 3-Methoxyphenol
-
Mass Shift: The substitution of two H atoms with F atoms and one ring H with F adds significant mass (
Da shift). -
Stability: The
bond is stronger than regarding metabolic O-dealkylation, but in high-energy EI, the radical is a stable leaving group, making the fragmentation kinetics similar to the methoxy analog but shifted in mass.
Experimental Protocols
Protocol A: GC-MS Identification (EI Mode)
Note: Phenols are polar and may tail on non-polar columns. Derivatization is recommended for sharp peaks.
-
Sample Prep:
-
Dissolve 1 mg of compound in 1 mL Ethyl Acetate.
-
Derivatization (Optional but Recommended): Add 50
L BSTFA + 1% TMCS. Incubate at 60°C for 30 mins. (Note: This shifts Parent Ion to Da = 250 m/z).
-
-
GC Parameters:
-
Column: DB-5ms (30m x 0.25mm x 0.25
m). -
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 50°C (1 min)
20°C/min 280°C (3 min).
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV.[2]
-
Scan Range: 40–350 amu.
-
Protocol B: LC-MS/MS Quantitation (ESI Negative Mode)
-
Mobile Phase:
-
A: Water + 5mM Ammonium Acetate (pH neutral/basic favors deprotonation).
-
B: Methanol or Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Source Conditions:
-
Mode: Negative Ion (
). -
Capillary Voltage: -2.5 kV to -3.0 kV (Phenols ionize easily).
-
Cone Voltage: Optimize between 20–40V to prevent in-source fragmentation.
-
Experimental Workflow Diagram
Figure 2: Workflow decision matrix based on analytical goals (Structure vs. Quantification).
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry of Phenols and Fluorinated Derivatives. National Institute of Standards and Technology. [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard text for fragmentation mechanisms).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-(Difluoromethoxy)-4-fluorophenol
Part 1: Executive Summary & Rapid Response
Do not treat this compound as generic organic waste. 3-(Difluoromethoxy)-4-fluorophenol is a halogenated phenolic intermediate. Its disposal requires strict adherence to halogenated waste streams due to the formation of hydrofluoric acid (HF) upon incineration and its potential for groundwater toxicity.
🟥 Critical Safety Parameters
| Parameter | Status | Critical Action |
| Waste Stream | HALOGENATED | NEVER mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire container is downgraded to halogenated waste. |
| Compatibility | ACIDIC / REACTIVE | Segregate from Strong Oxidizers and Strong Bases .[1] |
| Fire Hazard | HF EMITTER | Combustion releases toxic Hydrogen Fluoride and Carbonyl Fluoride. |
| RCRA Status | TOXIC / CORROSIVE | Treat as Hazardous Waste (Characteristic). |
Part 2: Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its molecular behavior. The presence of the difluoromethoxy (-OCF₂H) group combined with a phenolic hydroxyl (-OH) creates a unique hazard profile.
Molecular Hazard Mechanism
-
Acidity & Corrosivity: The electron-withdrawing nature of the fluorine atom (C4 position) and the difluoromethoxy group (C3 position) increases the acidity of the phenolic proton compared to unsubstituted phenol. This makes the substance corrosive to skin, eyes, and mucous membranes.[2]
-
Combustion Toxicity: Unlike standard hydrocarbons, the -OCF₂H group decomposes at high incinerator temperatures to release Hydrogen Fluoride (HF) . Standard municipal incinerators cannot handle this; it requires facilities with alkaline scrubbers.
-
Environmental Persistence: Fluorinated phenols are resistant to standard biological degradation in water treatment plants, necessitating high-temperature thermal destruction.
Physical & Chemical Data for Disposal
Data synthesized from structural analogs (3-fluorophenol, 2,4-difluorophenol) and functional group analysis.
| Property | Description | Disposal Implication |
| Physical State | Solid (low melting) or Liquid | Solids must be dissolved in combustible solvent or packaged for solid incineration. |
| Water Solubility | Low to Moderate | Do not pour down the drain. It will persist in the water table. |
| Flash Point | > 70°C (Estimated) | Combustible. Classify as ignitable waste if in solvent.[3] |
| pKa | ~ 8.5 - 9.0 | Weak acid. Incompatible with strong bases (exothermic reaction). |
Part 3: Operational Disposal Protocols
Waste Segregation Strategy
The most common compliance failure is misclassifying fluorinated phenols as "General Organic Waste."
-
Correct Stream: Halogenated Organic Waste .
-
Why: Waste contractors charge significantly more for halogenated waste because it must be burned at higher temperatures (>1100°C) with specific scrubbing technologies to neutralize HF.
-
Container Material:
-
Preferred: High-Density Polyethylene (HDPE).
-
Acceptable: Glass (Amber).[4]
-
Avoid: Metal containers (due to potential phenolic corrosion over time).
-
Workflow: Decision Logic for Disposal
The following diagram outlines the decision process for disposing of 3-(Difluoromethoxy)-4-fluorophenol in various states (pure, solution, or spill residue).
Figure 1: Decision tree for segregating fluorinated phenolic waste. Note the critical step of downgrading non-halogenated solvents to the halogenated stream if they contain the target compound.
Step-by-Step Disposal Procedure
Scenario A: Disposing of Pure Substance (Expired/Unused)
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle in a fume hood.
-
Container Selection: Use a dedicated wide-mouth HDPE jar or the original glass vial.
-
Labeling: Affix a hazardous waste label.
-
Storage: Place the container in the "Solid Hazardous Waste" bin within secondary containment.
Scenario B: Disposing of Reaction Mixtures/HPLC Waste
-
Assessment: Determine if the mixture contains other halogenated solvents (DCM, Chloroform).
-
Consolidation: Pour into the Halogenated Waste Carboy .
-
Warning: Even if the solvent is Methanol (non-halogenated), the presence of the fluorinated phenol contaminates the stream. You must dispose of the methanol mixture in the Halogenated container.
-
-
Logging: Record the approximate volume/mass of the phenol added to the carboy log sheet. This is vital for the incineration facility to calculate fluorine load.
Part 4: Emergency Spill Protocol
In the event of a spill, immediate containment is necessary to prevent surface corrosion and vapor release.
Spill Response Workflow
Figure 2: Linear workflow for managing a laboratory spill of 3-(Difluoromethoxy)-4-fluorophenol.
Specific Cleanup Instructions
-
Absorbent Selection: Use inert absorbents like vermiculite, clay, or sand.
-
Contraindication: Do not use sawdust or paper towels as the primary absorbent for large spills of phenols, as they can be combustible.
-
-
Decontamination: After removing the solid absorbent, wipe the area with a dilute surfactant (soap) and water.
-
Waste Handling: All spill debris (gloves, absorbent, scoops) must be bagged, labeled as hazardous waste, and disposed of via the Halogenated Solid Waste stream.
Part 5: Regulatory & Incineration Compliance
Why "Halogenated" Matters
Standard incineration operates at ~850°C. However, fluorinated organic compounds (FOCs) require temperatures >1100°C for complete mineralization.
-
The Risk: Incomplete combustion can form Perfluoroisobutene (PFIB) or other toxic fluorocarbons.
-
The Byproduct: Complete combustion generates Hydrogen Fluoride (HF) .
-
The Solution: Licensed disposal facilities use scrubbers (Caustic Soda/NaOH showers) in the exhaust stack to convert HF into harmless Sodium Fluoride (NaF) salts.
US EPA & RCRA Codes
While this specific isomer may not be individually listed on the P-list or U-list, it falls under:
-
Characteristic Waste: D002 (Corrosive) if pH < 2 (unlikely unless in strong acid solution).
-
F-List: If mixed with spent halogenated solvents (F001/F002).
-
Generator Responsibility: You must characterize the waste based on "Knowledge of Process." The presence of the Fluorine and Phenol groups mandates its treatment as Toxic Organic Waste .
References
-
United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste.[5] Retrieved from [Link]
-
University of British Columbia. (2025). Laboratory Hazardous Waste Management - Halogenated Solvent Segregation. Retrieved from [Link]
-
ResearchGate. (2015). Disposal of Phenolic and Halogenated Laboratory Waste.[6] Retrieved from [Link]
Sources
Navigating the Safe Handling of 3-(Difluoromethoxy)-4-fluorophenol: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel molecular landscapes offered by compounds like 3-(Difluoromethoxy)-4-fluorophenol are critical. However, with great potential comes the imperative for rigorous safety protocols. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this substituted and fluorinated phenol, ensuring the protection of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: More Than Just a Phenol
Based on the data for 3-(Difluoromethoxy)phenol, we must assume that 3-(Difluoromethoxy)-4-fluorophenol is toxic if swallowed, causes skin irritation, and can cause serious eye damage .[3] It may also cause respiratory irritation.[3][4] Therefore, a multi-faceted approach to personal protection is not just recommended; it is essential.
The First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount when handling 3-(Difluoromethoxy)-4-fluorophenol. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Work (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields or chemical splash goggles.[5] | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended.[5][6] | Laboratory coat.[5][6] | Not generally required if work is performed in a certified chemical fume hood.[5] |
| Medium-Scale Laboratory Work (e.g., reactions, distillations) | Chemical splash goggles and a face shield.[6][7][8] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).[9] | A fully buttoned lab coat and a chemical-resistant apron (e.g., butyl rubber or neoprene).[6] | Not generally required if work is performed in a certified chemical fume hood. |
| Emergency (e.g., spill cleanup) | Full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA).[5] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit.[5] | SCBA is recommended for large spills or in poorly ventilated areas.[5] |
Causality in Glove Selection: The choice of glove material is critical. While nitrile gloves may offer protection against incidental contact with dilute solutions, for concentrated solutions or prolonged handling, more robust materials like butyl rubber or neoprene are necessary.[6] Chloroform, often used with phenols in applications like nucleic acid purification, rapidly degrades both neoprene and nitrile gloves, necessitating specialized gloves like Viton® over butyl rubber for such mixtures.[10]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow minimizes the risk of exposure.
Engineering Controls: Your Primary Barrier
-
Chemical Fume Hood: Always handle 3-(Difluoromethoxy)-4-fluorophenol in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][11]
-
Emergency Equipment: Ensure that a calibrated emergency eyewash station and safety shower are readily accessible and have been recently tested.[5][6]
Handling Procedures
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace within the fume hood, ensuring it is clean and uncluttered.
-
Weighing and Transfer: When weighing the solid, use a disposable weigh boat. If transferring solutions, use appropriate glassware and a funnel to minimize the risk of spills.
-
During Reaction: Keep the reaction vessel closed to the extent possible. If heating is required, do so in a well-controlled manner using a heating mantle and a temperature controller. Never heat or melt phenols in an incubator, microwave, or drying oven.[6]
-
Post-Reaction: Quench the reaction safely according to your established protocol.
-
Decontamination: Clean all glassware and equipment that came into contact with the chemical.
Storage
Store 3-(Difluoromethoxy)-4-fluorophenol in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[3][12][13]
Emergency Response: Preparedness is Key
Accidents can happen despite the best precautions. A clear and practiced emergency plan is crucial.
Spill Cleanup
The following diagram illustrates the workflow for managing a spill of 3-(Difluoromethoxy)-4-fluorophenol.
Sources
- 1. monash.edu [monash.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. research.arizona.edu [research.arizona.edu]
- 9. Appendix P - Phenol First Aid Guide and PPE [ehs.cornell.edu]
- 10. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
